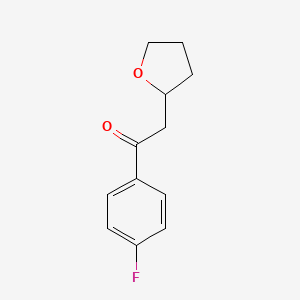![molecular formula C15H17NO B1526491 4-[(ベンジルオキシ)エチル]アニリン CAS No. 1305772-89-7](/img/structure/B1526491.png)
4-[(ベンジルオキシ)エチル]アニリン
概要
説明
4-[1-(Benzyloxy)ethyl]aniline is an organic compound that belongs to the aniline family, where the amino group is substituted at the para position with a benzyloxy ethyl group. Known for its versatile chemical properties, it finds applications across various fields including organic synthesis, pharmaceuticals, and materials science.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis, 4-[1-(Benzyloxy)ethyl]aniline is crucial for constructing more complex molecules. Biology: Researchers use this compound to study enzyme-substrate interactions, particularly those involving amine oxidases. MedicineIndustry: Utilized in the production of dyes, polymers, and agrochemicals, showcasing its versatility in industrial applications.
作用機序
Target of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 4-[1-(Benzyloxy)ethyl]aniline likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Action Environment
The action of 4-[1-(Benzyloxy)ethyl]aniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it is used are known for their mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as temperature, pH, and the presence of other functional groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(Benzyloxy)ethyl]aniline typically starts with the reaction between aniline and 4-(chloromethyl)benzyl alcohol. The reaction is facilitated by the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide. Industrial Production Methods: On an industrial scale, the production involves similar steps but optimized for higher yields and purity. This usually involves the use of automated reactors and precise temperature control to ensure consistent results.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation
: The compound can be oxidized at the benzylic position, often using reagents like manganese dioxide or potassium permanganate, to form benzaldehyde derivatives.
Reduction
: It can undergo reduction reactions, particularly at the benzyloxy group, using hydrogenation catalysts such as palladium on carbon.
Substitution
: The aniline group can participate in various substitution reactions, such as nitration or sulfonation, under standard conditions for these reactions. Common Reagents and Conditions: The compound reacts with oxidizing agents, reducing agents, and electrophiles under standard conditions for each type of reaction. Major Products Formed: Major products depend on the type of reaction, such as benzaldehyde derivatives from oxidation or hydrogenated products from reduction.
類似化合物との比較
Comparison: Similar compounds include 4-(benzyloxy)aniline and 4-(benzyloxy)ethylbenzene. Compared to these, 4-[1-(Benzyloxy)ethyl]aniline has a unique combination of reactivity and stability, making it particularly useful for specific synthetic applications. List of Similar Compounds:
4-(Benzyloxy)aniline
4-(Benzyloxy)ethylbenzene
4-(Methoxy)ethylbenzene
Aniline derivatives with various substituted benzyl or ethyl groups
Hope this covers everything you need to know about 4-[1-(Benzyloxy)ethyl]aniline. How can I help with your curiosity next?
特性
IUPAC Name |
4-(1-phenylmethoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12(14-7-9-15(16)10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12H,11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIOWKYOSVAVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine](/img/structure/B1526408.png)

![N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B1526411.png)

![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)
![Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate](/img/structure/B1526415.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B1526418.png)


![3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1526425.png)




